Amtolmetin guacil (CAS 87344-06-7) is a non-acidic prodrug of tolmetin (CAS 26171-23-3), a non-steroidal anti-inflammatory drug (NSAID). [] It was synthesized to retain the anti-inflammatory properties of tolmetin while minimizing gastrointestinal side effects. [] Amtolmetin guacil is classified as a nitric oxide-donating NSAID (CINOD) due to its ability to selectively increase nitric oxide (NO) production in the gastric mucosa. [, , ]
Amtolmetin guacil synthesis starts with tolmetin sodium as the starting material. [, ]
This synthetic route is characterized by moderate reaction conditions, operational simplicity, and a good overall yield of 65%, making it suitable for large-scale industrial production. []
In vitro studies show that amtolmetin guacil remains stable in acidified rat and human plasma but degrades in fresh human plasma and human liver microsomes. [] This difference highlights species-dependent metabolic pathways.
Amtolmetin guacil exerts its anti-inflammatory, analgesic, and antipyretic effects by converting to tolmetin in vivo. [, , ] The exact mechanism underlying its selective increase of NO production in gastric mucosa, contributing to its gastroprotective properties, requires further investigation. [, , ]
Limited information is available regarding the specific physical and chemical properties of amtolmetin guacil. Studies utilizing techniques like HPLC and HPTLC employ UV detection at 313 nm and 320 nm, respectively, suggesting absorbance in those regions. [, ] Further research is needed to fully characterize its physicochemical profile.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0